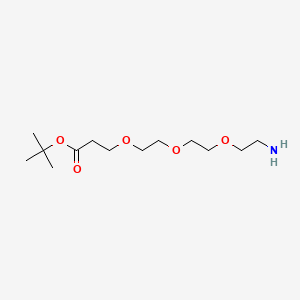

NH2-PEG3-C2-Boc

Beschreibung

Eigenschaften

IUPAC Name |

tert-butyl 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO5/c1-13(2,3)19-12(15)4-6-16-8-10-18-11-9-17-7-5-14/h4-11,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWFSAZJIJBTKRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584975 | |

| Record name | tert-Butyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252881-74-6 | |

| Record name | tert-Butyl 3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butyl 12-amino-4,7,10-trioxadodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to NH2-PEG3-C2-Boc: Properties, Structure, and Applications

This technical guide provides a comprehensive overview of the chemical properties, structure, and common applications of the heterobifunctional linker, NH2-PEG3-C2-Boc. This molecule is of significant interest to researchers and professionals in drug development, particularly in the synthesis of bioconjugates and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5]

Core Chemical Properties and Structure

This compound, systematically named tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate, is a versatile chemical tool featuring a primary amine and a Boc-protected amine, separated by a polyethylene glycol (PEG) spacer.[6] This structure imparts desirable solubility and flexibility to molecules it is incorporated into.[7]

Chemical Structure

The molecule consists of a triethylene glycol (PEG3) core, which enhances aqueous solubility. One terminus is a primary amine (-NH2), available for conjugation, while the other end is an ethylamine protected by a tert-butyloxycarbonyl (Boc) group. The Boc group provides a stable protecting group that can be removed under acidic conditions to reveal a second primary amine for further functionalization.[8][9]

Physicochemical and Identification Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C13H28N2O5 | [6] |

| Molecular Weight | 292.37 g/mol | [6][10] |

| CAS Number | 101187-40-0 | |

| Appearance | Colorless to light yellow viscous liquid | [11][12] |

| Purity | Typically ≥95% | [13] |

| Solubility | Soluble in DMSO, DMF, CH2Cl2, and water | [9][12] |

| Storage Conditions | 2-8°C or -20°C, protected from light | [10][12] |

| Topological Polar Surface Area (TPSA) | 92.04 Ų | [13] |

| XLogP3 | -0.5 | [6] |

| Hydrogen Bond Donors | 2 | [13] |

| Hydrogen Bond Acceptors | 6 | [13] |

| Rotatable Bonds | 11 | [13] |

Experimental Protocols

The utility of this compound lies in its reactive termini. The following sections detail common experimental procedures involving this linker.

Boc Deprotection

The removal of the Boc protecting group is a critical step to expose the second primary amine for subsequent reactions. This is typically achieved under acidic conditions.

Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA) [14]

-

Dissolution: Dissolve the Boc-protected PEG linker (this compound) in dichloromethane (DCM) to a concentration of 0.1–0.2 M.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Acid Addition: Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). For substrates prone to side reactions, scavengers like triisopropylsilane (TIS) can be added (2.5-5% v/v).

-

Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is fully consumed (typically 1-2 hours).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA.

-

To remove residual TFA, co-evaporate the residue with toluene (3 times).

-

The resulting TFA salt of the deprotected amine can be used directly or neutralized by dissolving the residue in a suitable organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the free amine.

-

Amine Conjugation

The primary amine of this compound can be readily conjugated to various functional groups, most commonly carboxylic acids or their activated esters.

Protocol: Amide Coupling with an NHS Ester [15][16][17]

-

Dissolution: Dissolve the amine-containing molecule (this compound) in an anhydrous organic solvent such as DMF, DCM, or DMSO.

-

Reagent Addition: Add the N-hydroxysuccinimide (NHS) ester-containing compound to the solution, typically in a 1:1 or 2:1 molar ratio relative to the amine. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) may be added to maintain a neutral or slightly basic pH (7-9).

-

Reaction: Stir the reaction mixture at room temperature for 3-24 hours.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

-

Purification: Upon completion, the final product can be purified using standard techniques such as column chromatography.

Protocol: Amide Coupling with a Carboxylic Acid using EDC [15]

-

Activation: Dissolve the carboxylic acid-containing molecule in an appropriate dry solvent (e.g., DMF or DMSO). Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and, optionally, NHS to the solution to pre-activate the carboxylic acid. This is most effective at a pH of 4.5.

-

Amine Addition: Add the this compound solution to the activated carboxylic acid mixture.

-

Reaction: Allow the reaction to proceed at room temperature for 2-4 hours.

-

Quenching: Quench the reaction by adding hydroxylamine or another amine-containing buffer.

-

Purification: Purify the product using standard chromatographic methods.

Application in PROTAC Development

This compound is frequently utilized as a linker in the synthesis of PROTACs.[3][4][5][12] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker component of this compound provides the necessary spacing and flexibility for the two ends of the PROTAC to simultaneously bind to the target protein and the E3 ligase.

Safety Information

This compound is associated with certain hazards and should be handled with appropriate safety precautions.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Users should consult the Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. BocNH-PEG3-CH2CH2NH2 | 101187-40-0 | FB72999 | Biosynth [biosynth.com]

- 2. This compound | Amines | Ambeed.com [ambeed.com]

- 3. BOC-NH-PEG3-NH2, 101187-40-0, t-Boc-N-amido-PEG3-amine - Biopharma PEG [biochempeg.com]

- 4. selleck.co.jp [selleck.co.jp]

- 5. NH2-PEG3-C2-NH-Boc (PROTAC Linker 15) | PROTAC Linkers | AmBeed.com [ambeed.com]

- 6. tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | C13H28N2O5 | CID 10493865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. adcreview.com [adcreview.com]

- 8. Boc-PEG, PEG linker, PEG reagent | BroadPharm [broadpharm.com]

- 9. creativepegworks.com [creativepegworks.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Tert-butyl N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]carbamate CAS 101187-40-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. chemscene.com [chemscene.com]

- 14. benchchem.com [benchchem.com]

- 15. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]

- 16. broadpharm.com [broadpharm.com]

- 17. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

In-Depth Technical Guide: NH2-PEG3-C2-Boc in the Development of α-Synuclein Degraders

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of NH2-PEG3-C2-Boc and its application as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) for the targeted degradation of α-synuclein aggregates, a key pathological hallmark in neurodegenerative diseases such as Parkinson's disease.

Core Compound Specifications: this compound

This compound is a heterobifunctional linker containing a free amine (NH2) group, a three-unit polyethylene glycol (PEG3) chain, a two-carbon (C2) spacer, and a tert-butyloxycarbonyl (Boc) protected amine. This structure allows for sequential conjugation to two different molecular entities, making it a valuable tool in the assembly of complex molecules like PROTACs.

| Property | Value | Reference(s) |

| Molecular Formula | C13H28N2O5 | [1][2] |

| Molecular Weight | 292.37 g/mol | [2][3] |

| Appearance | Colorless to light yellow liquid | |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMSO | |

| Storage Conditions | 4°C, protect from light | [2] |

Application in PROTACs for α-Synuclein Degradation

PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial for optimal ternary complex formation between the target protein and the E3 ligase. PEG-based linkers, such as those derived from this compound, are frequently employed to improve the solubility and pharmacokinetic properties of the resulting PROTAC.

A notable application of a PEG3-based linker is in the development of PROTACs targeting α-synuclein aggregates. In a study by Wen et al. (2023), a series of PROTACs were synthesized by linking an α-synuclein aggregation inhibitor (sery384) to various E3 ligase ligands using linkers of different lengths, including a triethylene glycol linker.[4] One of the most effective compounds, designated as compound 5 in the study, utilized a cIAP1 ligand and demonstrated significant degradation of α-synuclein aggregates in a cellular model.[4]

PROTAC Synthesis Workflow

The general workflow for synthesizing an α-synuclein-targeting PROTAC using a PEG3-based linker involves several key steps. The Boc-protected amine of this compound allows for the initial conjugation to the E3 ligase ligand, followed by deprotection and subsequent reaction with the target protein ligand.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Alpha-Synuclein Aggregation Pathway in Parkinson’s Disease: Current Status and Novel Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Biological Evaluation of α-Synuclein Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Purification of NH2-PEG3-C2-Boc

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate, commonly known as NH2-PEG3-C2-Boc. This heterobifunctional linker is a critical component in the development of advanced therapeutics, particularly as a spacer in Proteolysis Targeting Chimeras (PROTACs). This document details the chemical properties, a robust synthesis protocol, purification methods, and analytical characterization of the title compound. The guide is intended to equip researchers and drug development professionals with the necessary knowledge to produce and purify this compound with high purity.

Introduction

This compound is a polyethylene glycol (PEG)-based linker molecule featuring a terminal primary amine and a tert-butyloxycarbonyl (Boc)-protected primary amine, separated by a flexible 11-atom spacer. The strategic placement of the acid-labile Boc protecting group allows for selective deprotection and subsequent conjugation, making it an invaluable tool in multi-step organic synthesis. Its primary application lies in the construction of PROTACs, where it serves as the linker connecting a target protein ligand to an E3 ubiquitin ligase ligand. The length and flexibility of the PEG chain are crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the ubiquitination and degradation of the target protein.

Chemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and application.

| Property | Value |

| Chemical Name | tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate |

| Synonyms | NH2-PEG3-C2-NH-Boc, t-Boc-N-Amido-PEG3-amine, PROTAC Linker 15 |

| CAS Number | 101187-40-0 |

| Molecular Formula | C13H28N2O5 |

| Molecular Weight | 292.37 g/mol |

| Appearance | Colorless to light yellow liquid |

| Purity (Typical) | ≥95% (Commercial), >99% achievable with proper purification[1][2] |

| Storage | 4°C, protect from light. For long-term storage in solvent, -20°C to -80°C is recommended. |

Characterization Data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of this compound is confirmed by ¹H and ¹³C NMR. While a specific spectrum is not publicly available, the expected signals would correspond to the protons and carbons of the PEG chain, the ethyl groups, and the Boc protecting group.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of this compound. A typical purity for commercially available material is ≥99%.[1][2]

Synthesis of this compound

The synthesis of this compound is achieved through the mono-Boc protection of the corresponding diamine, 1,11-diamino-3,6,9-trioxaundecane. A robust and efficient one-pot method involves the in-situ generation of a mono-hydrochloride salt of the diamine, which deactivates one of the amine groups, allowing for the selective protection of the other.

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Experimental Protocol

This protocol is adapted from established methods for the mono-Boc protection of diamines.

Materials:

-

1,11-diamino-3,6,9-trioxaundecane

-

Anhydrous Methanol (MeOH)

-

Trimethylsilyl chloride (Me3SiCl)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Deionized Water

-

Diethyl ether

-

2N Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., DCM/MeOH gradient)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1,11-diamino-3,6,9-trioxaundecane (1.0 eq) in anhydrous methanol at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

Mono-protonation: To the cooled and stirring solution, add trimethylsilyl chloride (1.0 eq) dropwise. A white precipitate of the mono-hydrochloride salt of the diamine may form. Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Boc Protection: Add deionized water (approximately 1 mL per gram of diamine) to the reaction mixture, followed by the addition of a solution of di-tert-butyl dicarbonate (1.0 eq) in methanol. Stir the mixture at room temperature for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, dilute the mixture with deionized water.

-

Wash the aqueous layer with diethyl ether to remove any unreacted (Boc)₂O and the di-Boc protected by-product.

-

Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

-

Extract the product into dichloromethane (3 x volume).

-

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude this compound is typically purified by silica gel column chromatography to remove any unreacted starting material, the di-Boc protected by-product, and other impurities.

Purification Protocol

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

-

Thin-layer chromatography (TLC) plates and visualization reagents (e.g., ninhydrin stain)

Procedure:

-

Column Preparation: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., DCM).

-

Sample Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica gel onto the top of the column.

-

Elution: Elute the column with a gradient of increasing methanol in dichloromethane. A typical gradient might start with 100% DCM and gradually increase to 5-10% MeOH in DCM.

-

Fraction Collection: Collect fractions and monitor them by TLC. The desired product, this compound, will have an intermediate polarity between the non-polar di-Boc by-product and the highly polar unreacted diamine.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a colorless to light yellow liquid.

Application in PROTACs: A Conceptual Overview

This compound is a key building block in the synthesis of PROTACs. The free amine can be coupled to a warhead ligand for a target protein, and after deprotection of the Boc group, the newly revealed amine can be linked to an E3 ligase ligand.

Caption: Conceptual workflow of PROTAC synthesis and mechanism of action.

Conclusion

This compound is a versatile and essential linker for the synthesis of complex bioconjugates, most notably PROTACs. The synthetic and purification protocols detailed in this guide provide a reliable pathway to obtaining this compound in high purity. Careful execution of these methods, coupled with rigorous analytical characterization, will ensure the quality and consistency of the final product, thereby facilitating advancements in drug discovery and development.

References

In-Depth Technical Guide: Solubility of NH2-PEG3-C2-Boc

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of NH2-PEG3-C2-Boc, a bifunctional linker commonly used in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced drug modalities. Understanding the solubility of this linker is critical for its effective handling, formulation, and application in complex biological systems.

Core Compound Characteristics

This compound, with the chemical name tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate, possesses distinct structural features that dictate its solubility profile. The molecule incorporates a hydrophilic polyethylene glycol (PEG) chain, a terminal primary amine, and a lipophilic tert-butyloxycarbonyl (Boc) protecting group. This amphiphilic nature results in a varied solubility across different solvent classes. The PEG component generally enhances water solubility, while the Boc group contributes to solubility in organic solvents.

Quantitative Solubility Data

Precise, experimentally determined solubility data for this compound is not extensively available in public literature. However, data from supplier technical datasheets and analogous compounds provide valuable insights. The following table summarizes the available quantitative and qualitative solubility information.

| Solvent | Solvent Type | Solubility | Concentration (mM) | Observations |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 100 mg/mL[1] | 342.03 mM[1] | Requires sonication for dissolution. Use of fresh, anhydrous DMSO is recommended as it is hygroscopic.[1] |

| Water | Polar Protic | < 1 mg/mL[2] | < 3.42 mM | Likely indicates slight solubility or insolubility in aqueous solutions at 25°C.[2] |

| Dichloromethane (DCM) | Chlorinated | Soluble (Qualitative) | - | Often used as a reaction solvent for this compound, suggesting good solubility.[1] |

| Ethanol | Polar Protic | Soluble (Qualitative) | - | PEG derivatives are generally soluble in ethanol.[3] |

| Acetonitrile | Polar Aprotic | Soluble (Qualitative) | - | PEG linkers typically show good solubility in acetonitrile.[3] |

Experimental Protocols

The following is a generalized experimental protocol for determining the solubility of this compound, based on the widely accepted shake-flask method. This method is considered the gold standard for thermodynamic solubility measurements.

Objective: To determine the saturation solubility of this compound in a selection of relevant solvents.

Materials:

-

This compound (solid or liquid)

-

Selected solvents (e.g., Water, DMSO, Ethanol, Dichloromethane, Acetonitrile)

-

Analytical balance

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or another suitable analytical technique.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution for Calibration:

-

Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

-

Sample Preparation:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different test solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted samples using a validated HPLC method or another appropriate analytical technique to determine the concentration of the dissolved this compound.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the analytical response versus the concentration of the calibration standards.

-

Use the calibration curve to determine the concentration of this compound in the diluted samples.

-

Calculate the original concentration in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of the compound in that specific solvent at the tested temperature.

-

Visualization of Experimental Workflow

The following diagrams illustrate the key logical steps involved in the solubility determination of this compound.

Caption: Workflow for determining the solubility of this compound.

Caption: Key factors influencing the solubility of this compound.

References

A Technical Guide to the Stability and Storage of NH2-PEG3-C2-Boc

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical stability and storage considerations for the PROTAC linker, NH2-PEG3-C2-Boc. Understanding these parameters is essential for ensuring the integrity, reliability, and reproducibility of experimental results in drug discovery and development.

Core Stability Profile

This compound is a heterobifunctional molecule composed of a triethylene glycol (PEG3) spacer, a Boc-protected amine, and a terminal primary amine. Its stability is primarily influenced by the chemical properties of the Boc protecting group and the polyether backbone of the PEG linker.

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many synthetic conditions. However, it is inherently sensitive to acidic environments. The PEG linker, while generally stable, is susceptible to oxidative degradation, particularly at elevated temperatures and in the presence of oxygen.

Recommended Storage Conditions

Proper storage is crucial to maintain the quality and shelf-life of this compound. The following table summarizes the recommended storage conditions based on available data for this and structurally similar molecules.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage.[1][2] 2-8°C for short-term storage. | Minimizes degradation kinetics of both the Boc group and the PEG chain. |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon).[1] | Prevents oxidative degradation of the PEG linker.[1] |

| Light | Protect from light.[1] | Minimizes light-induced degradation. |

| Moisture | Keep in a dry environment. | Prevents potential hydrolysis, although the primary concern is degradation via other pathways. |

| Form | Store as a solid if possible. If in solution, use anhydrous solvents and store at -20°C or -80°C. | Solutions may be more prone to degradation. |

Key Degradation Pathways

The primary routes of degradation for this compound are the acidic cleavage of the Boc protecting group and the oxidation of the PEG linker.

Boc Group Deprotection

The Boc group is readily cleaved under acidic conditions to yield the free amine. This reaction is a common synthetic step but an undesirable degradation pathway during storage or in certain experimental conditions.

Caption: Acid-catalyzed deprotection of the Boc group.

Oxidative Degradation of the PEG Linker

The polyethylene glycol chain is susceptible to auto-oxidation, a process that can be initiated by heat, light, or the presence of transition metal ions. This degradation can lead to chain scission, resulting in the formation of various byproducts, including formic esters and lower molecular weight PEG fragments. The ether linkages within the PEG backbone are the primary sites of oxidative attack.[1][3][4]

Caption: Oxidative degradation of the PEG linker.

Experimental Protocol for Stability Assessment

General Workflow for Stability Testing

This workflow is based on a common method for assessing the in vitro metabolic stability of compounds using human liver microsomes (HLM).[5][6] For chemical stability, the HLM and NADPH can be replaced with the specific chemical stressor (e.g., acidic or basic buffer, oxidizing agent).

Caption: Experimental workflow for stability assessment.

Disclaimer: The information provided in this technical guide is intended for research professionals and is based on currently available scientific literature and product information. It is essential to consult the specific product datasheet and perform appropriate stability studies for your particular application and storage conditions.

References

Technical Guide: NH2-PEG3-C2-Boc (CAS No. 101187-40-0) for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG3-C2-Boc, with the CAS number 101187-40-0, is a heterobifunctional linker molecule widely employed in the field of drug discovery and development. Its structure features a primary amine (NH2), a three-unit polyethylene glycol (PEG3) spacer, a two-carbon (C2) ethylenediamine backbone, and a tert-butyloxycarbonyl (Boc) protected amine. This strategic combination of functional groups makes it a valuable tool, particularly as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are novel therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins involved in disease processes.[1][2][3] The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[4][5] The PEG3 spacer in this compound enhances aqueous solubility and cell permeability of the resulting PROTAC molecule.[6]

This technical guide provides a comprehensive overview of the properties, safety information, and a key application of this compound in the synthesis of PROTAC intermediates.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 101187-40-0 | [1][7] |

| Molecular Formula | C13H28N2O5 | [1] |

| Molecular Weight | 292.37 g/mol | [1] |

| Appearance | Colorless to light yellow liquid | [1] |

| IUPAC Name | tert-butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate | [7] |

| Synonyms | t-Boc-N-Amido-PEG3-amine, PROTAC Linker 15 | [7] |

| Solubility | Soluble in DMSO | [1][7] |

| Storage | 2-8°C, keep in dark place, inert atmosphere | [1] |

Safety Data Sheet (SDS) Summary

| Hazard Statement | Precautionary Statement | Signal Word |

| H315 - Causes skin irritation | P261 - Avoid breathing dust/fume/gas/mist/vapors/spray | Warning |

| H319 - Causes serious eye irritation | P305+P351+P338 - IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| H335 - May cause respiratory irritation |

Note: This is a summary. Always refer to the full Safety Data Sheet from the supplier before handling the chemical.

Application in PROTAC Synthesis: Experimental Protocol

This compound is a valuable intermediate for the synthesis of more complex linkers used in PROTAC construction. The following is a representative experimental protocol for the synthesis of an "Iodide ACETYL-Tailed Linker" using this compound.[1]

Synthesis of an Iodide ACETYL-Tailed Linker Intermediate

This protocol describes the reaction of this compound with an iodoacetic acid N-hydroxysuccinimide (NHS) ester.

Materials:

-

This compound

-

Iodoacetic acid N-hydroxysuccinimide (NHS) ester

-

4-methylmorpholine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Silica gel for column chromatography

Procedure:

-

Dissolve this compound in dichloromethane (DCM).

-

Add Iodoacetic acid N-hydroxysuccinimide (NHS) ester and 4-methylmorpholine to the solution.

-

Stir the reaction mixture at room temperature for 1 hour.

-

Purify the resulting product (a brown oily liquid intermediate) by silica gel column chromatography.

-

Remove the solvent.

-

Mix the purified intermediate with a DCM/TFA solution to deprotect the Boc group.

-

Remove the solvent to obtain the final Iodide ACETYL-Tailed Linker. Further purification may not be necessary.[1]

Diagrams and Workflows

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism of action for a PROTAC, highlighting the critical role of the linker in bringing together the target protein and the E3 ligase.

Caption: General mechanism of PROTAC-mediated protein degradation.

Experimental Workflow: Synthesis of an Iodide ACETYL-Tailed Linker

This diagram outlines the key steps in the synthesis protocol described in Section 3.1.

Caption: Workflow for the synthesis of an Iodide ACETYL-Tailed Linker.

Conclusion

This compound is a versatile and valuable building block for the synthesis of PROTACs and other advanced drug molecules. Its defined structure, including a hydrophilic PEG spacer and orthogonally protected amines, provides medicinal chemists with a reliable tool for constructing complex molecular architectures. The provided experimental protocol serves as a practical example of its utility in creating functionalized linkers for targeted protein degradation. As the field of targeted therapeutics continues to evolve, the application of well-defined linkers like this compound will remain a cornerstone of innovative drug design.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. precisepeg.com [precisepeg.com]

- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 7. xcessbio.com [xcessbio.com]

A Technical Guide to NH2-PEG3-C2-Boc: A Versatile Linker for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of therapeutic development and chemical biology, the strategic linkage of molecules is paramount to achieving desired functionality and efficacy. Heterobifunctional linkers, possessing two distinct reactive moieties, are indispensable tools in this regard. This technical guide focuses on NH2-PEG3-C2-Boc, a widely utilized linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that harnesses the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2]

This guide provides a comprehensive overview of the commercial availability, technical specifications, and application of this compound. It includes detailed experimental protocols for its use in PROTAC synthesis and visual representations of the underlying biological pathways and experimental workflows to aid researchers in their drug discovery and development endeavors.

Commercial Suppliers and Technical Data

This compound, also known by various synonyms such as Boc-NH-PEG3-CH2CH2NH2 and 1-Boc-amino-11-amino-3,6,9-trioxaundecane, is available from a range of commercial suppliers. The selection of a suitable supplier should be guided by factors such as purity, availability, and supporting documentation. Below is a summary of technical data from several prominent suppliers.

| Supplier | Product Name/Synonym | CAS Number | Purity | Molecular Weight | Storage Conditions |

| Sigma-Aldrich | NH2-PEG3-C2-NH-Boc | 101187-40-0 | ≥95% | 292.37 g/mol | 2-8°C, inert atmosphere |

| MedChemExpress | NH2-PEG3-C2-NH-Boc (PROTAC Linker 15) | 101187-40-0 | ≥99% (HPLC) | 292.37 g/mol | 4°C, protect from light |

| PurePEG | BocNH-PEG3-CH2CH2NH2 | 101187-40-0 | ≥95% | 292.37 g/mol | -20°C |

| ChemScene | NH2-PEG3-C2-NH-Boc | 101187-40-0 | ≥97% | 292.37 g/mol | 4°C, protect from light |

| Biopharma PEG | BOC-NH-PEG3-NH2 | 101187-40-0 | ≥95% | 292.37 g/mol | -5°C, dry, avoid sunlight |

The Role of this compound in PROTAC Synthesis

The structure of this compound is ideally suited for PROTAC synthesis. It features a free primary amine (NH2) for conjugation to a ligand for the target protein of interest (POI), and a Boc-protected amine which, after deprotection, can be coupled to a ligand for an E3 ubiquitin ligase. The polyethylene glycol (PEG) spacer enhances the solubility and can influence the stability and cell permeability of the final PROTAC molecule.[3][4]

The synthesis of a PROTAC using this linker typically involves a multi-step process:

-

Coupling to the POI Ligand: The free amine of the linker is reacted with an activated functional group (e.g., a carboxylic acid) on the POI-binding ligand to form a stable amide bond.

-

Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the other end of the linker under acidic conditions to expose a primary amine.

-

Coupling to the E3 Ligase Ligand: The newly exposed amine is then conjugated to a ligand that binds to an E3 ubiquitin ligase, completing the synthesis of the heterobifunctional PROTAC molecule.

Experimental Protocols

The following are detailed, generalized protocols for the key steps in the synthesis of a PROTAC using this compound. These protocols may require optimization based on the specific properties of the POI and E3 ligase ligands.

Protocol 1: Amide Coupling of this compound to a POI Ligand with a Carboxylic Acid Moiety

Materials:

-

POI ligand with a carboxylic acid group

-

This compound

-

Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous aprotic solvent (e.g., DMF or DCM)

-

Reaction vessel and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolution: In a clean, dry reaction vessel under an inert atmosphere, dissolve the POI ligand (1 equivalent) in the anhydrous solvent.

-

Activation (if using EDC/NHS): If using EDC/NHS, add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the POI ligand solution and stir for 15-30 minutes at room temperature to form the active NHS ester.

-

Linker Addition: Add this compound (1.1 equivalents) to the reaction mixture.

-

Base Addition: Add DIPEA (3 equivalents) to the reaction mixture.

-

Coupling (if using HATU/HOBt): If using HATU/HOBt, dissolve the POI ligand, this compound, HATU (1.2 equivalents), and HOBt (1.2 equivalents) in the anhydrous solvent, and then add DIPEA (3 equivalents).

-

Reaction: Stir the reaction mixture at room temperature for 2-16 hours. Monitor the reaction progress by LC-MS or TLC.

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting conjugate by flash column chromatography or preparative HPLC.

Protocol 2: Boc Deprotection of the Linker

Materials:

-

Boc-protected conjugate from Protocol 1

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavenger (optional, e.g., triisopropylsilane - TIS)

-

Reaction vessel and magnetic stirrer

Procedure:

-

Dissolution: Dissolve the Boc-protected conjugate in DCM (e.g., 0.1 M).

-

Acid Addition: Cool the solution to 0°C and add TFA to a final concentration of 20-50% (v/v). If the substrate is sensitive to the tert-butyl cation byproduct, a scavenger such as TIS (2.5-5% v/v) can be added.[5]

-

Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS.

-

Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

TFA Salt Removal: Co-evaporate the residue with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.

-

Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer and concentrate to yield the deprotected product.

Protocol 3: Coupling of the Deprotected Linker-POI Conjugate to an E3 Ligase Ligand

This protocol assumes the E3 ligase ligand has a carboxylic acid moiety for amide bond formation.

Materials:

-

Deprotected Linker-POI conjugate (from Protocol 2)

-

E3 ligase ligand with a carboxylic acid group

-

Amide coupling reagents (e.g., HATU, HOBt, or EDC/NHS)

-

A non-nucleophilic base (e.g., DIPEA)

-

Anhydrous aprotic solvent (e.g., DMF or DCM)

-

Reaction vessel and magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Follow the same procedure as outlined in Protocol 1 , substituting the POI ligand with the E3 ligase ligand and the this compound with the deprotected Linker-POI conjugate.

-

Purify the final PROTAC molecule using preparative HPLC.

Signaling Pathway and Experimental Workflow Visualizations

The Ubiquitin-Proteasome System and PROTAC Mechanism of Action

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway. The PROTAC molecule acts as a bridge, bringing a target protein into close proximity with an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin molecules from an E2 conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[6][7][8][9]

A common target for PROTACs is the Bromodomain and Extra-Terminal domain (BET) family of proteins, particularly BRD4.[10][11][12][13] BRD4 is a transcriptional co-activator that plays a crucial role in the expression of key oncogenes, such as c-Myc. By inducing the degradation of BRD4, PROTACs can effectively downregulate the expression of these oncogenes, leading to anti-proliferative effects in cancer cells.

Caption: PROTAC-mediated degradation of BRD4 and its downstream effects.

Experimental Workflow for PROTAC Synthesis and Validation

The development of a novel PROTAC is an iterative process involving synthesis, purification, and biological validation. A typical experimental workflow is depicted below.

Caption: A general experimental workflow for the synthesis and validation of a PROTAC.

Conclusion

This compound is a versatile and valuable linker for the construction of PROTACs and other bioconjugates. Its well-defined structure, commercial availability, and straightforward reactivity make it an attractive choice for researchers in both academic and industrial settings. The successful development of potent and selective protein degraders relies on a thorough understanding of the chemistry of such linkers, coupled with robust experimental design and validation. This guide provides a foundational resource for the effective utilization of this compound in the exciting and rapidly advancing field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. purepeg.com [purepeg.com]

- 5. benchchem.com [benchchem.com]

- 6. The ubiquitin-proteasome pathway: The complexity and myriad functions of proteins death - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathways: Ubiquitin Proteasome Pathway | www.antibodies-online.com [antibodies-online.com]

- 8. The ubiquitin–proteasome pathway: on protein death and cell life | The EMBO Journal [link.springer.com]

- 9. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - ID [thermofisher.com]

- 10. A Versatile and Sustainable Multicomponent Platform for the Synthesis of Protein Degraders: Proof-of-Concept Application to BRD4-Degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and biological evaluation of BRD4 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of PEG Linkers in PROTAC Design: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a crucial linker connecting the two. Among the diverse array of linker types, polyethylene glycol (PEG) linkers have emerged as a cornerstone in PROTAC design. Far from being a passive spacer, the PEG linker plays a critical role in determining the overall efficacy, pharmacokinetic properties, and drug-like characteristics of a PROTAC molecule.[1][2] This technical guide provides a comprehensive exploration of the role of PEG linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual diagrams to aid researchers in this dynamic field.

The Multifaceted Influence of PEG Linkers on PROTAC Function

The linker is a critical determinant of a successful PROTAC, profoundly influencing its ability to form a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the prerequisite for subsequent ubiquitination and proteasomal degradation of the target protein.[3] The length, flexibility, and composition of the linker directly impact the efficacy of the PROTAC.[4]

PEG linkers, composed of repeating ethylene glycol units, offer several advantages in PROTAC design:

-

Enhanced Solubility: PROTACs are often large, complex molecules with high molecular weight and lipophilicity, which can lead to poor aqueous solubility.[5] The hydrophilic nature of the PEG linker significantly improves the solubility of PROTACs, which is beneficial for formulation and bioavailability.[4] The ether oxygens in the PEG backbone can act as hydrogen bond acceptors, further enhancing interaction with aqueous environments.

-

Tunable Length and Flexibility: The length of the PEG linker can be precisely controlled by varying the number of ethylene glycol units.[4] This allows for the systematic optimization of the distance between the POI and the E3 ligase to achieve a productive ternary complex.[3] The inherent flexibility of the PEG chain allows the PROTAC to adopt multiple conformations, increasing the likelihood of successful ternary complex formation.[6]

-

Biocompatibility: PEG is a well-established biocompatible polymer, which minimizes the risk of immunogenicity and other adverse effects.[2]

-

Improved Pharmacokinetics: The hydrophilic nature of PEG linkers can reduce renal clearance, thereby extending the circulation half-life of the PROTAC.[]

However, the use of PEG linkers also presents some challenges:

-

Metabolic Stability: Compared to more rigid alkyl linkers, PEG linkers may exhibit reduced metabolic stability in vivo.[2]

-

Cell Permeability: The relationship between PEGylation and cell permeability is complex. While the flexibility of PEG linkers can allow them to adopt folded conformations that shield polar surface area and facilitate membrane crossing, excessive hydrophilicity can hinder passive diffusion.[1]

Quantitative Impact of PEG Linkers on PROTAC Performance

The optimization of the PEG linker is a critical step in PROTAC development. The following tables summarize quantitative data illustrating the impact of PEG linker length on the physicochemical properties and degradation efficiency of PROTACs.

Table 1: Impact of PEG Linker Length on Physicochemical Properties of BRD4-Targeting PROTACs

| PROTAC | Linker Composition | Molecular Weight ( g/mol ) | cLogP | TPSA (Ų) | HBD | HBA | Number of Rotatable Bonds |

| PROTAC 1 | Alkyl | 785.9 | 4.2 | 165.2 | 4 | 11 | 18 |

| PROTAC 2 | PEG2 | 831.9 | 3.5 | 174.5 | 4 | 12 | 22 |

| PROTAC 3 | PEG4 | 919.0 | 2.8 | 193.0 | 4 | 14 | 30 |

Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.[1]

Table 2: Influence of PEG Linker Length on Degradation Efficiency and Permeability of BET-Targeting PROTACs

| PROTAC | Linker Composition | DC50 (nM) | Dmax (%) | Caco-2 Permeability (10⁻⁶ cm/s) |

| PROTAC A | PEG2 | 150 | 85 | 1.2 |

| PROTAC B | PEG4 | 25 | >95 | 0.8 |

| PROTAC C | PEG6 | 80 | 90 | 0.5 |

| PROTAC D | PEG8 | 200 | 75 | 0.3 |

Data is illustrative and compiled from various sources in the literature. DC50 and Dmax values are cell-line dependent.[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and to evaluate the efficacy of PROTACs, it is essential to visualize the underlying biological pathways and the experimental procedures involved.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. precisepeg.com [precisepeg.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]

- 5. benchchem.com [benchchem.com]

- 6. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bifunctional Crosslinkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, bifunctional crosslinkers are indispensable tools for covalently linking two or more biomolecules.[1] These reagents are fundamental in studying protein-protein interactions, creating antibody-drug conjugates (ADCs), preparing immunogens, and immobilizing proteins onto solid supports.[2][3] This technical guide provides a comprehensive overview of the core principles of bifunctional crosslinkers, their classification, reaction chemistries, and applications, supplemented with detailed experimental protocols and quantitative data.

Core Concepts of Bifunctional Crosslinkers

Bifunctional crosslinkers are molecules with two reactive ends capable of forming covalent bonds with specific functional groups on proteins and other biomolecules.[4] The general structure consists of two reactive groups connected by a spacer arm. The nature of these reactive groups and the spacer arm dictates the crosslinker's specificity, reactivity, and utility in various applications.[5]

Key characteristics that define a bifunctional crosslinker include:

-

Reactivity of Functional Groups: The specific amino acid side chains or other functional groups that the crosslinker targets. Common targets include primary amines (-NH2), sulfhydryls (-SH), carboxyls (-COOH), and carbonyls (-CHO).[2]

-

Homobifunctional vs. Heterobifunctional: Whether the two reactive ends are identical or different.

-

Spacer Arm Length: The distance between the two reactive ends, which determines the spatial constraints of the crosslink.[5]

-

Cleavability: Whether the spacer arm can be cleaved under specific chemical or enzymatic conditions.[6]

-

Solubility and Cell Membrane Permeability: Properties that influence the crosslinker's suitability for intracellular or extracellular applications.[5]

Classification of Bifunctional Crosslinkers

Bifunctional crosslinkers can be categorized based on the nature of their reactive groups and their overall structure.

Homobifunctional Crosslinkers

These crosslinkers possess two identical reactive groups and are typically used in single-step reactions to link molecules with the same functional group.[7] They are often employed for intramolecular crosslinking, polymerizing monomers, and studying protein interactions.[7] However, they can lead to unwanted polymerization and self-conjugation.[2]

Heterobifunctional Crosslinkers

Heterobifunctional crosslinkers have two different reactive groups, allowing for sequential, two-step reactions.[7] This controlled approach minimizes unwanted side reactions like self-conjugation and polymerization, making them ideal for linking two different biomolecules.[2] These are the most commonly used crosslinkers for creating conjugates between proteins, such as antibody-enzyme complexes.[8]

Zero-Length Crosslinkers

Zero-length crosslinkers mediate the covalent coupling of two molecules without becoming part of the final linkage.[9][10] A prime example is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), which facilitates the formation of an amide bond between a carboxyl group and a primary amine.[11][12] These are advantageous when minimizing structural perturbation of the conjugated molecules is critical.[13]

Common Chemistries of Bifunctional Crosslinkers

The specificity of a crosslinker is determined by its reactive groups, which target specific functional groups on amino acid residues.

Amine-Reactive Crosslinkers

Primary amines (-NH2), found at the N-terminus of proteins and on the side chain of lysine residues, are common targets for crosslinking due to their abundance and accessibility. N-hydroxysuccinimide (NHS) esters are the most common amine-reactive groups, forming stable amide bonds.[14]

Sulfhydryl-Reactive Crosslinkers

Sulfhydryl groups (-SH) on cysteine residues are less abundant than primary amines, allowing for more specific targeting. Maleimides are the most common sulfhydryl-reactive group, forming stable thioether bonds.[5]

Photoreactive Crosslinkers

Photoreactive crosslinkers remain inert until activated by UV light.[7][15] Upon activation, they can react non-specifically with nearby C-H bonds.[16] This is particularly useful for capturing transient or weak interactions where specific functional groups may not be conveniently located. Aryl azides and diazirines are common photoreactive groups.[7][15]

Quantitative Data of Common Bifunctional Crosslinkers

The choice of crosslinker is often guided by its specific properties, such as spacer arm length and solubility. The following tables summarize key quantitative data for a selection of common crosslinkers.

| Homobifunctional Crosslinkers | Reactive Group | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Cell Membrane Permeable? |

| DSS (Disuccinimidyl suberate) | NHS ester (Amine) | 11.4 | No | No | Yes |

| BS3 (Bis[sulfosuccinimidyl] suberate) | Sulfo-NHS ester (Amine) | 11.4 | No | Yes | No |

| DSP (Dithiobis[succinimidyl propionate]) | NHS ester (Amine) | 12.0 | Yes (Disulfide) | No | Yes |

| DTSSP (3,3'-Dithiobis[sulfosuccinimidylpropionate]) | Sulfo-NHS ester (Amine) | 12.0 | Yes (Disulfide) | Yes | No |

| DTME | Thiol | 13.1 | Yes (Disulfide) | No | Yes |

| BMOE | Maleimide (Thiol) | 8.0 | No | No | Yes |

| Heterobifunctional Crosslinkers | Reactive Group 1 | Reactive Group 2 | Spacer Arm Length (Å) | Cleavable? | Water Soluble? | Cell Membrane Permeable? |

| SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | NHS ester (Amine) | Maleimide (Thiol) | 8.3 | No | No | Yes |

| Sulfo-SMCC | Sulfo-NHS ester (Amine) | Maleimide (Thiol) | 8.3 | No | Yes | No |

| MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester) | NHS ester (Amine) | Maleimide (Thiol) | 7.3 | No | No | Yes |

| Sulfo-MBS | Sulfo-NHS ester (Amine) | Maleimide (Thiol) | 7.3 | No | Yes | No |

| SIA (N-Succinimidyl iodoacetate) | NHS ester (Amine) | Iodoacetyl (Thiol) | 1.5 | No | No | Yes |

| Zero-Length Crosslinkers | Reactive Groups | Spacer Arm Length (Å) |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxyl, Amine | 0 |

| DCC (N,N'-Dicyclohexylcarbodiimide) | Carboxyl, Amine | 0 |

Cleavable vs. Non-Cleavable Crosslinkers

The choice between a cleavable and non-cleavable crosslinker depends on the downstream application.

-

Non-Cleavable Crosslinkers: Form stable, permanent bonds, which are ideal for applications requiring long-term stability, such as in co-immunoprecipitation (Co-IP) and creating stable antibody-drug conjugates.[6][17]

-

Cleavable Crosslinkers: Contain a spacer arm with a labile bond that can be broken under specific conditions (e.g., reduction, pH change, enzymatic cleavage).[6] This is particularly advantageous in mass spectrometry-based proteomics (XL-MS) as it simplifies data analysis and allows for the enrichment of crosslinked peptides.[6] In the context of ADCs, cleavable linkers enable the release of the cytotoxic payload within the target cell.[18]

Experimental Protocols

Detailed and optimized protocols are crucial for successful bioconjugation. Below are generalized protocols for commonly used crosslinking procedures.

Two-Step Protein-Protein Conjugation using SMCC (Heterobifunctional)

This protocol describes the conjugation of an amine-containing protein (Protein 1) to a sulfhydryl-containing protein (Protein 2).[19]

Materials:

-

Protein 1 (amine-containing) in a non-amine buffer (e.g., PBS, pH 7.2-8.0)

-

Protein 2 (sulfhydryl-containing)

-

SMCC crosslinker

-

Anhydrous DMSO or DMF

-

Conjugation Buffer (e.g., PBS, pH 6.5-7.5)

-

Desalting column

Procedure:

-

Equilibration: Allow the vial of SMCC to equilibrate to room temperature before opening to prevent moisture condensation.[20]

-

Prepare SMCC Solution: Dissolve SMCC in DMSO or DMF to a concentration of 50 mM.[20]

-

Activation of Protein 1:

-

Removal of Excess SMCC: Remove non-reacted SMCC using a desalting column equilibrated with Conjugation Buffer.[19]

-

Conjugation to Protein 2:

-

Add the sulfhydryl-containing Protein 2 to the maleimide-activated Protein 1.

-

Incubate for 35-45 minutes at room temperature.[20]

-

-

Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted components.[21]

Zero-Length Crosslinking using EDC and NHS

This protocol outlines the coupling of a carboxyl-containing molecule (Protein 1) to an amine-containing molecule (Protein 2).[22]

Materials:

-

Protein 1 (carboxyl-containing)

-

Protein 2 (amine-containing)

-

EDC

-

NHS or Sulfo-NHS

-

Activation Buffer (e.g., 0.1 M MES, pH 4.5-5.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-8.0)

-

Quenching Solution (e.g., 2-Mercaptoethanol, Hydroxylamine)

-

Desalting column

Procedure:

-

Equilibration: Allow EDC and NHS/Sulfo-NHS to equilibrate to room temperature.[11]

-

Activation of Protein 1:

-

Quenching of EDC (Optional but recommended for two-step): Add 2-mercaptoethanol to a final concentration of 20 mM to quench the EDC reaction.[22]

-

Buffer Exchange (Optional): Remove excess reagents using a desalting column equilibrated with Coupling Buffer.

-

Conjugation to Protein 2:

-

Final Quenching: Add hydroxylamine to a final concentration of 10 mM to quench any unreacted NHS esters.[24]

-

Purification: Purify the final conjugate using a desalting column or dialysis.[23]

Applications in Drug Development

Bifunctional crosslinkers are pivotal in modern drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs).[] In ADCs, a potent cytotoxic drug (payload) is linked to a monoclonal antibody that targets a specific tumor antigen.[18] The linker's properties are critical for the ADC's stability in circulation and the efficient release of the payload at the tumor site.[] Both cleavable and non-cleavable linkers are utilized, each with distinct advantages regarding stability, efficacy, and the "bystander effect" (the ability of the released payload to kill neighboring cancer cells).[18][26]

Characterization of Crosslinked Products

The analysis of crosslinked products is essential to confirm successful conjugation and to identify the sites of interaction. Crosslinking-Mass Spectrometry (XL-MS) is a powerful technique for identifying crosslinked peptides, providing insights into protein conformations and interaction interfaces.[27][28] This involves the enzymatic digestion of the crosslinked protein complex followed by mass spectrometric analysis to identify the covalently linked peptides.[28]

References

- 1. Protein Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. Protein Cross Linkers For Life Science Research Labs [gbiosciences.com]

- 3. Bifunctional linkers - CD Biosynsis [biosynsis.com]

- 4. lumiprobe.com [lumiprobe.com]

- 5. Chemistry of Crosslinking | Thermo Fisher Scientific - UZ [thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. What are the different types of crosslinking reagents? | AAT Bioquest [aatbio.com]

- 8. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. Chemical cross-linking in the structural analysis of protein assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. info.gbiosciences.com [info.gbiosciences.com]

- 16. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 17. purepeg.com [purepeg.com]

- 18. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]

- 19. benchchem.com [benchchem.com]

- 20. proteochem.com [proteochem.com]

- 21. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]

- 22. manuals.plus [manuals.plus]

- 23. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 24. benchchem.com [benchchem.com]

- 26. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]

- 27. Characterization of protein crosslinks via mass spectrometry and an open-modification search strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Decoding Protein Crosslinking: From Basic Concepts to Advanced Methods - MetwareBio [metwarebio.com]

Methodological & Application

Application Notes and Protocols for NH2-PEG3-C2-Boc in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG3-C2-Boc is a heterobifunctional linker molecule increasingly utilized in solid-phase peptide synthesis (SPPS). Its structure, featuring a primary amine, a short polyethylene glycol (PEG) spacer, and a Boc-protected amine, offers several advantages in the synthesis of modified peptides and other complex molecules like Proteolysis Targeting Chimeras (PROTACs). The PEG moiety enhances the solubility of growing peptide chains, particularly hydrophobic sequences, leading to improved coupling efficiencies and higher purity of the final product. The terminal primary amine allows for covalent attachment to a solid support, while the orthogonal Boc protecting group enables stepwise elongation of the peptide chain using standard Boc- or Fmoc-based SPPS strategies.

These application notes provide detailed protocols for the use of this compound in SPPS, from its initial immobilization on a solid support to the final cleavage of the synthesized peptide. The provided data summarizes typical yields and purities that can be expected when utilizing this linker, based on studies of similarly PEGylated peptides.

Data Presentation

The incorporation of a PEG linker, such as this compound, at the N-terminus of a peptide has been shown to significantly improve the overall yield and purity of the synthesized peptide, especially for longer and more hydrophobic sequences. The following table summarizes representative data from the synthesis of peptides of varying lengths with and without N-terminal PEGylation. While a different PEG linker was used in the cited study, the trends are expected to be comparable when using this compound.

| Peptide Sequence Length | N-terminal Modification | Crude Yield (%) | Crude Purity (%) | Purified Yield (%) | Final Purity (%) | Solubility (1 mg/mL in Water/Acetonitrile) |

| 9-mer | None | 67 | 84 | 25 | >95 | Soluble |

| 9-mer | PEGylated | 75 | 88 | 35 | >98 | Highly Soluble |

| 15-mer | None | 55 | 75 | 18 | >95 | Moderately Soluble |

| 15-mer | PEGylated | 68 | 85 | 30 | >98 | Highly Soluble |

| 25-mer | None | 40 | 60 | 10 | >90 | Poorly Soluble |

| 25-mer | PEGylated | 60 | 78 | 25 | >95 | Soluble |

| 38-mer | None | 25 | 45 | <5 | ~85 | Insoluble |

| 38-mer | PEGylated | 50 | 70 | 15 | >95 | Soluble |

Data adapted from a study on N-terminal PEGylation of peptides of varying lengths.[1][2]

Experimental Protocols

Immobilization of this compound on Solid Support (e.g., 2-Chlorotrityl Chloride Resin)

This protocol describes the selective coupling of the free primary amine of this compound to a 2-chlorotrityl chloride (2-CTC) resin. The Boc-protected amine remains intact for subsequent peptide synthesis.

Materials:

-

2-Chlorotrityl chloride (2-CTC) resin

-

This compound

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIPEA)

-

Methanol (MeOH)

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the 2-CTC resin (1 eq) in anhydrous DCM (10-15 mL per gram of resin) for 30-60 minutes in a solid-phase synthesis vessel.

-

Linker Preparation: In a separate flask, dissolve this compound (1.2 eq) in anhydrous DCM.

-

Coupling Reaction: Add the linker solution to the swollen resin. Add DIPEA (2.4 eq) to the resin suspension and shake the mixture at room temperature for 1-2 hours.

-

Capping: To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1, v/v/v) and shake for 30 minutes.

-

Washing: Drain the reaction solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x).

-

Drying: Dry the resin under vacuum to a constant weight. The resin is now ready for peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Workflow

This protocol outlines the general cycle for peptide chain elongation on the this compound functionalized resin using Boc chemistry.

Materials:

-

This compound functionalized resin

-

Boc-protected amino acids

-

Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

-

DIPEA

-

Trifluoroacetic acid (TFA)

-

DCM

-

N,N-Dimethylformamide (DMF)

-

Solid-phase synthesis vessel

-

Shaker

Procedure (per coupling cycle):

-

Resin Swelling: Swell the resin in DMF (10-15 mL per gram of resin) for 30-60 minutes.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 5 minutes.

-

Drain the solution and treat with fresh 25-50% TFA in DCM for 20-30 minutes.[3]

-

Wash the resin with DCM (3x) and DMF (3x).

-

-

Neutralization:

-

Treat the resin with a solution of 10% DIPEA in DMF for 5 minutes (repeat twice).

-

Wash the resin with DMF (3x).

-

-

Amino Acid Coupling:

-

In a separate vial, pre-activate the next Boc-protected amino acid (3-5 eq) with a suitable coupling reagent (e.g., HBTU/DIPEA or HATU/DIPEA in DMF) for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Shake the reaction mixture for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). A negative result (yellow beads) indicates complete coupling.

-

-

Washing: Wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and by-products.

-

Repeat: Repeat steps 2-5 for each subsequent amino acid in the desired peptide sequence.

Cleavage and Deprotection of the Peptide

This protocol describes the final cleavage of the synthesized peptide from the resin and the simultaneous removal of side-chain protecting groups.

Materials:

-

Peptide-bound resin

-

Cleavage cocktail (e.g., TFA/H2O/TIPS, 95:2.5:2.5, v/v/v)

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum.

-

Cleavage:

-

Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

-

Shake the mixture at room temperature for 2-4 hours. The optimal time may vary depending on the peptide sequence and side-chain protecting groups.

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

-

Precipitate the crude peptide by adding the filtrate dropwise to a 10-fold volume of cold diethyl ether.

-

-

Isolation:

-

Centrifuge the mixture to pellet the peptide.

-

Decant the ether and wash the peptide pellet with cold ether 2-3 times.

-

-

Drying: Dry the crude peptide pellet under vacuum.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Characterize the purified peptide by mass spectrometry and analytical HPLC.

Visualizations

Experimental Workflow for SPPS using this compound

Caption: Workflow for SPPS using this compound linker.

Logical Relationship of SPPS Steps

Caption: Logical flow of solid-phase peptide synthesis.

References

Application Notes and Protocols for NH2-PEG3-C2-Boc in Targeted Drug Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

NH2-PEG3-C2-Boc is a heterobifunctional linker that is increasingly utilized in the field of targeted drug delivery. Its structure, featuring a free amine (NH2) group, a hydrophilic triethylene glycol (PEG3) spacer, a two-carbon (C2) spacer, and a tert-butyloxycarbonyl (Boc)-protected amine, offers a versatile platform for the conjugation of targeting moieties to therapeutic payloads. The PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the terminal functional groups allow for controlled, sequential conjugation.[1][2][3]

These application notes provide a comprehensive overview of the utility of the this compound linker in the construction of targeted drug delivery systems, such as Antibody-Drug Conjugates (ADCs) and other bioconjugates. Detailed protocols for drug-linker conjugation, deprotection, and subsequent conjugation to a targeting protein are provided, along with methods for characterization.

Properties and Advantages of the this compound Linker

The unique chemical architecture of the this compound linker imparts several beneficial properties to targeted drug conjugates:

-

Enhanced Solubility: The hydrophilic PEG3 chain can significantly improve the aqueous solubility of hydrophobic drug payloads, reducing the propensity for aggregation.[1]

-

Improved Pharmacokinetics: PEGylation is a well-established strategy to prolong the circulation half-life of therapeutic molecules by increasing their hydrodynamic size and shielding them from enzymatic degradation and renal clearance.

-

Biocompatibility: Polyethylene glycol is known for its low immunogenicity and toxicity, making it a suitable component for in vivo applications.

-

Controlled Conjugation: The Boc-protected amine allows for a two-step conjugation strategy. The free amine can be reacted first, followed by deprotection and subsequent reaction of the newly exposed amine, providing precise control over the synthesis of the drug conjugate.

A summary of the physicochemical properties of the this compound linker is provided in Table 1.

| Property | Value |

| Molecular Formula | C13H28N2O5 |

| Molecular Weight | 292.37 g/mol |

| Appearance | Colorless to light yellow liquid |

| Solubility | Soluble in DMSO, DCM, and other organic solvents |

| Storage Conditions | 4°C, protect from light. For long-term storage, -20°C is recommended. |

Table 1: Physicochemical Properties of this compound.

Application: Antibody-Drug Conjugate (ADC) Synthesis

A primary application of the this compound linker is in the synthesis of ADCs. In this context, the linker bridges a potent cytotoxic drug to a monoclonal antibody (mAb) that specifically targets a tumor-associated antigen. The following sections detail a general protocol for this process.

Experimental Workflow for ADC Synthesis

The overall workflow for synthesizing an ADC using the this compound linker involves several key steps, as illustrated in the diagram below.

Caption: Workflow for ADC synthesis using this compound linker.

Protocols

Protocol 1: Synthesis of Drug-Linker Conjugate

This protocol describes the conjugation of a drug containing a carboxylic acid group to the free amine of the this compound linker.

Materials:

-

Drug with a carboxylic acid functional group

-

This compound linker

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

DIPEA (N,N-Diisopropylethylamine)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

Procedure:

-

Activation of the Drug:

-

Dissolve the drug (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.

-

Add EDC (1.2 equivalents) to the solution and stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or LC-MS.

-

-

Conjugation to the Linker:

-

In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.

-

Add the activated drug solution dropwise to the linker solution.

-